molecular formula C9H15N3OS B1475456 1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 1895623-32-1

1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B1475456
CAS No.: 1895623-32-1
M. Wt: 213.3 g/mol
InChI Key: PBPBKKFGIHMEGD-UHFFFAOYSA-N
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Description

1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety were synthesized and evaluated for their anti-cancer activities against MCF-7 breast cancer cell lines. These compounds displayed moderate cytotoxicity, indicating potential as anticancer agents (Redda & Gangapuram, 2007).

Energetic Materials

Research into bi-heterocyclic skeletons with high heats of formation (HOF) and corresponding energetic salts with high heats of detonation (Q) has been conducted. A series of energetic salts based on 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine demonstrated detonation performances comparable to RDX, a high explosive, indicating their potential use as energetic materials (Cao et al., 2020).

Synthesis of Novel Structures

The synthesis and characterization of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine and its energetic material precursors have been reported. These materials exhibited intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, showcasing the structural versatility and potential applications of these compounds in materials science (Zhu et al., 2021).

Peptide Synthesis

The novel 2H-azirin-3-amine [S]-N-(1-aza-6-thiaspiro[2.5]oct-1-en-2-yl)proline methyl ester was synthesized starting from tetrahydro-2H-thiopyran-4-carboxylic acid and methyl prolinate. This compound proved useful as a synthon for the dipeptide [S]-N-[(4-aminotetrahydro-2H-thiopyran-4-yl)carbonyl]proline in peptide synthesis, indicating its application in the synthesis of bioactive peptides and drug development (Stoykova, Linden, & Heimgartner, 2014).

Properties

IUPAC Name

1-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6(10)9-11-8(12-13-9)7-2-4-14-5-3-7/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPBKKFGIHMEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 3
1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 6
1-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

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